4-[(Boc-amino)methyl]tetrahydropyran-4-methanol
Overview
Description
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H23NO4. It is a derivative of carbamic acid and is characterized by the presence of a tetrahydropyran ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol typically involves the reaction of a tetrahydropyran derivative with tert-butyl carbamate. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, the tetrahydropyran derivative is reacted with tert-butyl carbamate in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbamate group would produce an amine.
Scientific Research Applications
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]tetrahydropyran-4-methanol involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The tetrahydropyran ring and hydroxymethyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the tetrahydropyran ring.
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: Contains a phenyl ring instead of a tetrahydropyran ring.
tert-Butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate: Contains a cyclopropyl group instead of a hydroxymethyl group.
Uniqueness
tert-Butyl ((4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the presence of both a tetrahydropyran ring and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to other carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)oxan-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h14H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFDWZOPHOOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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